L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine
Description
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine is a synthetic pentapeptide with the sequence Thr-Tyr-Pro-Met-Val. Its molecular formula is C₂₈H₄₃N₅O₈S, and its calculated molecular weight is 609.74 g/mol. Proline introduces conformational rigidity, while methionine contributes to redox sensitivity due to its thioether group. Tyrosine’s aromatic side chain may facilitate π-π stacking or receptor binding.
Properties
CAS No. |
920009-94-5 |
|---|---|
Molecular Formula |
C28H43N5O8S |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H43N5O8S/c1-15(2)23(28(40)41)32-24(36)19(11-13-42-4)30-25(37)21-6-5-12-33(21)27(39)20(31-26(38)22(29)16(3)34)14-17-7-9-18(35)10-8-17/h7-10,15-16,19-23,34-35H,5-6,11-14,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,36)(H,40,41)/t16-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
WEYPYLNBISZFQE-KGJIALSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may inhibit or activate enzymes, alter receptor signaling, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Sequence Length and Composition
The target pentapeptide is shorter than the heptapeptide (7 residues) and nonapeptide (9 residues) described in the evidence. Key differences include:
- L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine (Heptapeptide) : Incorporates tryptophan (aromatic, fluorescent) and two proline residues, which may induce structural kinks or rigidity. The absence of methionine reduces redox sensitivity compared to the target compound .
- L-Tyrosyl-L-methionyl-L-asparaginylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine (Nonapeptide): Contains two methionine residues (increasing oxidation risk), asparagine (polar), and glutamine (amide side chain), which enhance hydrophilicity. Its longer chain may enable more complex tertiary interactions .
Molecular Properties
| Compound Name | CAS Number | Sequence Length | Molecular Formula | Molecular Weight (g/mol) | Solubility (25°C) | Key Features |
|---|---|---|---|---|---|---|
| L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine | Not Provided | 5 | C₂₈H₄₃N₅O₈S | 609.74 (calc.) | Not Available | Single Met, Pro, Tyr |
| L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine | 652969-13-6 | 7 | Not Provided | Not Available | Not Available | Trp, Two Pro, No Met |
| L-Tyrosyl-L-methionyl-L-asparaginylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine | 154330-44-6 | 9 | C₄₂H₆₇N₁₁O₁₅S₂ | 1030.18 | 150 g/L | Two Met, Asn, Gln, High Solubility |
Functional Implications
- Solubility: The nonapeptide’s high solubility (150 g/L) is attributed to polar residues (Asn, Gln, Ser) and glycine’s flexibility. The target pentapeptide likely has moderate solubility due to Tyr’s hydroxyl group but may aggregate due to Val and Met hydrophobicity .
- Stability: The nonapeptide’s dual methionine residues increase susceptibility to oxidation compared to the target’s single Met. Proline’s presence in both compounds may reduce enzymatic degradation .
- Structural Complexity : The heptapeptide’s two prolines could stabilize β-turn structures, whereas the target’s single Pro may limit conformational constraints .
Biological Activity
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine is a pentapeptide composed of five amino acids, each contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula and weight of this compound are essential for understanding its interactions within biological systems. The specific sequence of amino acids influences its structural conformation and, consequently, its biological activity.
| Amino Acid | Position |
|---|---|
| Threonine | 1 |
| Tyrosine | 2 |
| Proline | 3 |
| Methionine | 4 |
| Valine | 5 |
1. Antimicrobial Properties
Research indicates that peptides similar to this compound exhibit antimicrobial activities. These peptides can disrupt microbial membranes, leading to cell lysis. The presence of hydrophobic amino acids such as valine and methionine enhances these properties by promoting interactions with lipid bilayers.
2. Immune Modulation
Peptides have been shown to modulate immune responses by interacting with receptors on immune cells. This compound may influence cytokine production and immune cell activation, potentially serving as an immunomodulatory agent in therapeutic contexts.
3. Signal Transduction
The compound may also play a role in cellular signaling pathways. Its amino acid composition allows it to interact with various receptors and enzymes, influencing processes such as apoptosis and cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action.
The mechanism of action for this compound involves several key processes:
- Receptor Binding : The peptide can bind to specific receptors on cell membranes, initiating signal transduction pathways.
- Enzyme Interaction : It may act as a competitive inhibitor or activator in enzymatic reactions, particularly those involving phosphorylation processes.
- Cell Membrane Interaction : The hydrophobic residues facilitate interaction with lipid bilayers, which can disrupt membrane integrity in microbial cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of peptides related to this compound.
Case Study 1: Antimicrobial Efficacy
A study demonstrated the antimicrobial efficacy of a peptide with a similar sequence against Staphylococcus aureus. The results showed a significant reduction in bacterial viability when exposed to the peptide, indicating its potential as an antimicrobial agent.
Case Study 2: Immune Response Modulation
In vitro experiments revealed that a peptide containing threonine and tyrosine residues enhanced the production of pro-inflammatory cytokines in macrophages. This suggests a role in modulating immune responses, which could be beneficial in treating infections or inflammatory diseases .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Treatments : Development of peptide-based antibiotics targeting resistant strains.
- Immunotherapy : Use in enhancing immune responses against tumors or infections.
- Signal Modulators : Potential application in conditions where modulation of apoptosis or cell proliferation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
